molecular formula C18H39NO2 B081711 2-Aminooctadecane-1,3-diol CAS No. 13552-09-5

2-Aminooctadecane-1,3-diol

Cat. No. B081711
CAS RN: 13552-09-5
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-1,3-diols from allenes involves the stereodivergent oxidative amination of allenes, with the transfer of the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product .


Molecular Structure Analysis

The molecular formula of 2-Aminooctadecane-1,3-diol is C18H39NO2 . The InChI is InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminooctadecane-1,3-diol include a molecular weight of 301.508, a density of 0.9±0.1 g/cm3, a boiling point of 446.2±25.0 °C at 760 mmHg, and a melting point of 70-72ºC . The flash point is 223.7±23.2 °C .

Future Directions

Sphingolipids, a class of lipids to which 2-Aminooctadecane-1,3-diol belongs, have been recognized as involved in the occurrence and development of fibrosis . Investigating the mechanisms by which sphingolipids participate in cardiac fibrosis can offer new insights for the treatment of cardiac fibrosis and related conditions .

Mechanism of Action

Target of Action

The primary target of 2-Aminooctadecane-1,3-diol, also known as D-Erythro-dihydrosphingosin, is the enzyme cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the release of arachidonic acid, a key mediator in the inflammatory response .

Mode of Action

2-Aminooctadecane-1,3-diol interacts with its target, cPLA2α, by directly inhibiting its activity . This inhibition results in a decrease in the release of arachidonic acid .

Biochemical Pathways

The inhibition of cPLA2α by 2-Aminooctadecane-1,3-diol affects the arachidonic acid pathway. Under normal conditions, cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized to produce various eicosanoids, which are potent mediators of inflammation. By inhibiting cPLA2α, 2-Aminooctadecane-1,3-diol reduces the production of these inflammatory mediators .

Pharmacokinetics

As a lipophilic compound with a molecular weight of 301508 , it is likely to have good absorption and distribution within the body

Result of Action

The inhibition of cPLA2α by 2-Aminooctadecane-1,3-diol leads to a decrease in the release of arachidonic acid . This results in a reduction in the production of eicosanoids, thereby potentially reducing inflammation.

Action Environment

The action of 2-Aminooctadecane-1,3-diol can be influenced by various environmental factors. For instance, the presence of other compounds, such as ionomycin and C2-ceramide, can affect the release of arachidonic acid Additionally, factors such as pH, temperature, and the presence of other proteins or lipids can potentially influence the activity and stability of 2-Aminooctadecane-1,3-diol

properties

IUPAC Name

2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860166
Record name 2-Aminooctadecane-1,3-diol
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Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminooctadecane-1,3-diol

CAS RN

13552-09-5, 3102-56-5
Record name 2-Amino-1,3-octadecanediol
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Record name 2-Aminooctadecane-1,3-diol
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Record name 2-Aminooctadecane-1,3-diol
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Record name 2-aminooctadecane-1,3-diol
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Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic approaches are available for producing D-erythro-sphinganine in the laboratory?

A1: One successful approach utilizes a commercially available starting material, N-tert-butyloxycarbonyl-L-serine methyl ester. [] This method leverages the stereoselective reaction of a protected L-serine derivative with dimethylsulfoxonium methylide to create an α-amino epoxide with an anti-configuration. This specific configuration is crucial as it aligns with the (2S,3R) stereochemistry present in the 2-amino-1,3-diol polar head group of D-erythro-sphinganine. This synthetic route boasts a commendable 68% overall yield based on the initial L-serine material. [] Another study details "short asymmetric syntheses" of both D-erythro-sphinganine and its C(2)-epimer. [] While the abstract doesn't elaborate on the specifics of the synthetic route, it suggests a focus on efficiency and stereochemical control.

Q2: What are the advantages of the synthetic approach described in the first paper compared to other potential methods?

A2: The described approach using N-tert-butyloxycarbonyl-L-serine methyl ester stands out due to its high stereoselectivity, a crucial factor in synthesizing molecules with specific biological activities. [] Achieving the correct (2S,3R) configuration for D-erythro-sphinganine is essential, as the molecule's biological function is intimately tied to its stereochemistry. Additionally, the reported 68% overall yield is quite promising, indicating a relatively efficient and potentially scalable synthetic route. [] Future research can focus on further optimizing this method for industrial applications or exploring alternative routes for comparison.

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